3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate
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Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate is a complex organic compound with the molecular formula C23H26N2O10 and a molecular weight of 490.46 g/mol . This compound is notable for its unique structure, which combines a pyrazole ring with a glucopyranosiduronic acid moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate typically involves multiple steps. One common method starts with the preparation of 3-methyl-1-phenyl-5-pyrazolone, which is synthesized by refluxing ethyl acetoacetate with phenyl hydrazine in acetic acid . This intermediate is then reacted with various benzaldehydes in the presence of sodium acetate to form the desired pyrazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate can undergo several types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield halogenated pyrazole derivatives .
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate involves its interaction with various molecular targets. The pyrazole ring is known to interact with enzymes and receptors, modulating their activity. For example, pyrazole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, leading to their anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-yl dimethylcarbamate: This compound shares the pyrazole ring structure but has different functional groups, leading to distinct chemical properties.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)carbonylmorpholine: Another pyrazole derivative with different substituents, used in various chemical applications.
Uniqueness
What sets 3-Methyl-1-phenyl-1H-pyrazol-5-yl Beta-D-Glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacetate apart is its combination of a pyrazole ring with a glucopyranosiduronic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N2O10 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H26N2O10/c1-12-11-17(25(24-12)16-9-7-6-8-10-16)34-23-21(33-15(4)28)19(32-14(3)27)18(31-13(2)26)20(35-23)22(29)30-5/h6-11,18-21,23H,1-5H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI Key |
HKWUKFIYGYQPQV-YKZCJQPKSA-N |
Isomeric SMILES |
CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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